2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide
CAS No.: 946386-07-8
Cat. No.: VC6454648
Molecular Formula: C18H13ClN2O4
Molecular Weight: 356.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946386-07-8 |
|---|---|
| Molecular Formula | C18H13ClN2O4 |
| Molecular Weight | 356.76 |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide |
| Standard InChI | InChI=1S/C18H13ClN2O4/c1-10-8-11(19)6-7-14(10)25-9-15(22)20-21-16-17(23)12-4-2-3-5-13(12)18(16)24/h2-8H,9H2,1H3,(H,20,22) |
| Standard InChI Key | JOBXIXADJUJAGO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Mass
The compound has the molecular formula C₁₈H₁₃ClN₂O₄ and a molar mass of 356.76 g/mol . Its structure integrates three distinct subunits:
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A 4-chloro-2-methylphenoxy group, providing aromaticity and electrophilic substitution sites.
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An acetohydrazide linker, which introduces hydrogen-bonding capacity and conformational flexibility.
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A 1,3-dioxo-1,3-dihydro-2H-inden-2-yliden moiety, contributing a planar, electron-deficient system capable of π-π stacking or metal coordination.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 946386-07-8 |
| Molecular Formula | C₁₈H₁₃ClN₂O₄ |
| Molar Mass (g/mol) | 356.76 |
| IUPAC Name | 2-(4-Chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide |
| Synonyms | 2-(4-Chloro-2-methylphenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide |
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential coupling of the phenoxyacetic acid derivative with a hydrazide intermediate, followed by condensation with the indenylidenedione moiety. A plausible retrosynthetic disconnection is:
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Phenoxyacetic acid hydrazide: Prepared by reacting 4-chloro-2-methylphenol with chloroacetic acid, followed by hydrazination.
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1,3-Indenedione: Synthesized via cyclization of phthalic anhydride derivatives or oxidation of indene.
Synthesis of Phenoxyacetic Acid Hydrazide
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Etherification: 4-Chloro-2-methylphenol is alkylated with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield ethyl 2-(4-chloro-2-methylphenoxy)acetate.
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Hydrazinolysis: The ester is treated with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)acetohydrazide.
Condensation with 1,3-Indenedione
The hydrazide undergoes condensation with 1,3-indenedione in a polar solvent (e.g., ethanol or acetic acid) under reflux. This step likely employs acid catalysis (e.g., HCl or p-toluenesulfonic acid) to facilitate imine formation, yielding the final product .
Challenges in Synthesis
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Steric Hindrance: The methyl and chloro substituents on the phenyl ring may slow etherification or condensation reactions.
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Hydrazide Stability: Hydrazides are prone to oxidation or decomposition under acidic/basic conditions, necessitating careful control of reaction pH .
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Purification: The product’s low solubility may complicate crystallization or chromatographic isolation.
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve reaction yields and purity.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.
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Computational Modeling: Perform density functional theory (DFT) calculations to predict reactivity and binding affinities.
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